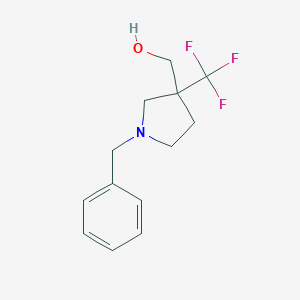

![molecular formula C15H33N4P B070830 2,8,9-三异丙基-2,5,8,9-四氮杂-1-磷杂双环[3,3,3]十一烷 CAS No. 175845-21-3](/img/structure/B70830.png)

2,8,9-三异丙基-2,5,8,9-四氮杂-1-磷杂双环[3,3,3]十一烷

描述

2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane is an exceedingly strong, non-ionic Brønsted and Lewis base that is useful in a variety of organic transformations .

Synthesis Analysis

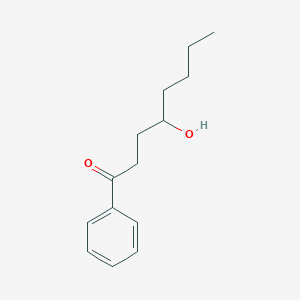

This compound is a catalyst employed in the synthesis of β-hydroxyesters and α,β-unsaturated esters . It is also used as a deprotonation agent to study the nucleophilic reactivities of benzenesulfonyl-substituted carbanions .

Molecular Structure Analysis

The molecular formula of this compound is C15H33N4P . The InChI string is InChI=1S/C15H33N4P/c1-13(2)17-10-7-16-8-11-18(14(3)4)20(17)19(12-9-16)15(5)6/h13-15H,7-12H2,1-6H3 .

Chemical Reactions Analysis

This compound is used in the α-arylation of nitriles with aryl bromides and chlorides, and in the Stille cross-coupling of aryl chlorides . Together with Pd2(dba)3, it forms a highly efficient catalyst for one-pot syntheses of trans-4-N,N-diarylaminostilbenes and N,N-diarylaminostyrenes .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 300.42 g/mol . The density is 0.922 g/mL at 25 °C . The refractive index is n20/D 1.4830 .

科学研究应用

合成和结构分析:

- C-3对称的氮磷杂环烷,包括2,8,9-三异丙基-2,5,8,9-四氮杂-1-磷杂双环[3,3,3]十一烷的衍生物,已经合成并表征。这些化合物被认为是弱酸,不完全被叔丁氧化钾去质子化。这种弱酸性归因于去质子化时构象变化导致的立体排斥 (Lake et al., 2000)。

CO2加氢催化:

- 在探索催化CO2加氢的研究中,使用了2,8,9-三异丙基-2,5,8,9-四氮杂-1-磷杂双环[3,3,3]十一烷(Verkade的碱)来确定Rh(I)氢化物配合物的氢化性和估计的pKa值。这些配合物在温和条件下对CO2加氢活性 (Lilio et al., 2015)。

有机转化中的应用:

- 包括2,8,9-三异丁基-2,5,8,9-四氮杂-1-磷杂双环[3.3.3]十一烷在内的Proazaphosphatranes被用作各种有机转化的强非离子碱和钯交叉偶联反应中的配体 (Kisanga & Verkade, 2004)。

在氨硼烷脱氢聚合中的作用:

- 研究表明Verkade的碱可以显著激活氨硼烷(AB)释放氢气。阴离子氨硼烷寡聚体的结构表征支持了碱促进的AB释放氢气的机制 (Ewing et al., 2011)。

在聚合过程中的催化作用:

- 该化合物在环氧单体的开环聚合中被评估其催化活性。在各种超碱中,它在特定条件下显示出特定的催化活性 (Misaka et al., 2012)。

作用机制

Target of Action

It is known to be a strong, non-ionic brønsted and lewis base , suggesting that it may interact with acidic protons or electrophilic centers in other molecules.

Mode of Action

The compound acts as a catalyst in various organic transformations . It forms a highly efficient catalyst when used with palladium dibenzylideneacetone (Pd 2 (dba) 3) for one-pot syntheses of trans-4-N,N-diarylaminostilbenes and N,N-diarylaminostyrenes .

Biochemical Pathways

Its role as a catalyst suggests it may facilitate reactions in various biochemical pathways, particularly those involving the formation of c-n and c-c bonds .

Result of Action

As a catalyst, it likely facilitates reactions without being consumed, leading to increased reaction rates and potentially influencing the yield and selectivity of the reactions it catalyzes .

属性

IUPAC Name |

2,8,9-tri(propan-2-yl)-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N4P/c1-13(2)17-10-7-16-8-11-18(14(3)4)20(17)19(12-9-16)15(5)6/h13-15H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRWCJYSXGNOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN2CCN(P1N(CC2)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408791 | |

| Record name | 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175845-21-3 | |

| Record name | 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane used in this research on CO2 hydrogenation catalysts?

A1: The research focuses on understanding the catalytic activity of a series of [Rh(P2N2)2]+ complexes for CO2 hydrogenation. A key parameter in evaluating these catalysts is their hydricity – a measure of their tendency to donate a hydride (H-) ion. 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane, a strong, non-nucleophilic base, plays a crucial role in determining this hydricity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

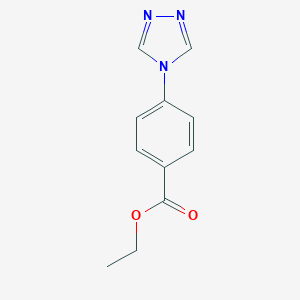

![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)

![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)